An In-Depth Technical Guide to the Physical Properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS 1461713-71-2)
An In-Depth Technical Guide to the Physical Properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS 1461713-71-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, identified by the CAS number 1461713-71-2. As a substituted phenylethanol derivative, this molecule holds potential interest in medicinal chemistry and materials science. This document consolidates available data, outlines methodologies for experimental determination of its physical characteristics, and provides insights into its expected behavior based on its chemical structure. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who may be handling or considering this compound for their work.
Introduction and Compound Profile
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a fluorinated aromatic alcohol. The presence of a difluorophenyl group, a secondary alcohol, and an ether linkage suggests a molecule with a balance of polarity and lipophilicity, properties of significant interest in the design of bioactive molecules. The fluorine atoms can significantly influence the compound's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1][2][3]
Chemical Structure:
Figure 1: Chemical structure of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1461713-71-2 | |
| Chemical Name | 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | |
| Synonyms | 1-(3,4-difluorophenyl)-2-isopropoxyethanol | |
| Molecular Formula | C₁₁H₁₄F₂O₂ | |
| Molecular Weight | 216.23 g/mol | |
| Physical Form | Powder |
Predicted Physical Properties
Due to the limited availability of experimental data for this specific compound, its physical properties have been predicted using computational models. These predictions provide valuable estimates for handling, formulation, and experimental design. ACD/Percepta is a widely used software for such in silico predictions.[4][5][6][7][8]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Melting Point | Not available | - |
| Boiling Point | ~250-270 °C at 760 mmHg | QSPR |
| Density | ~1.2 g/cm³ | QSPR |
| logP | ~2.5 | QSPR |
| pKa (acidic) | ~13.5 (hydroxyl group) | QSPR |
| Water Solubility | Low | QSPR |
Note: These values are estimations and should be confirmed by experimental data.
Expertise & Experience Insights:
The presence of the two fluorine atoms on the phenyl ring is expected to increase the compound's lipophilicity and boiling point compared to its non-fluorinated analog.[1][9] The hydroxyl and ether groups will contribute to some degree of polarity and potential for hydrogen bonding, influencing its solubility in various solvents.
Experimental Determination of Physical Properties
To obtain accurate physical property data, experimental determination is crucial. The following section outlines standard laboratory protocols for measuring the key physical properties of a solid organic compound like 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[1]
Protocol: Capillary Tube Method [9][10]
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15°C per minute initially.
-
Observation: Once the approximate melting point is determined, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the melting point is approached.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Figure 2: Workflow for melting point determination.
Boiling Point Determination (for liquids)
As the compound is a powder at room temperature, its boiling point will be significantly higher and may require specialized equipment to determine accurately without decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid.[3][6][11]
Solubility Profile
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.
Protocol: Qualitative Solubility Testing [2][5][12]
-
Sample Preparation: Place approximately 10 mg of the powdered compound into a series of small test tubes.
-
Solvent Addition: Add 1 mL of each of the following solvents to a separate test tube:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane
-
Toluene
-
Hexane
-
-
Observation: Agitate each tube and observe for dissolution. Classify as soluble, partially soluble, or insoluble.
-
pH-dependent Solubility: For aqueous insolubility, test solubility in 5% HCl and 5% NaOH to assess basic and acidic characteristics.
Expertise & Experience Insights:
Given its structure, 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and likely to have good solubility in less polar solvents such as dichloromethane. Its solubility in nonpolar solvents like hexane is expected to be limited, and it is predicted to have low solubility in water.
Density Measurement
The density of a powder can be characterized as either bulk density or tapped density.
Protocol: Bulk and Tapped Density [13]
-
Bulk Density:
-
Weigh an empty graduated cylinder.
-
Gently pour a known mass of the powder into the cylinder without compaction.
-
Record the volume.
-
Calculate the bulk density (mass/volume).
-
-
Tapped Density:
-
After measuring the bulk volume, mechanically tap the graduated cylinder a specified number of times (e.g., 100 taps).
-
Record the new, smaller volume.
-
Calculate the tapped density (mass/tapped volume).
-
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons (difluorophenyl ring): Complex multiplets in the range of δ 7.0-7.3 ppm due to H-F and H-H coupling.
-
Methine Proton (-CH-OH): A doublet or multiplet around δ 4.8-5.0 ppm.
-
Methylene Protons (-O-CH₂-): Diastereotopic protons appearing as a multiplet around δ 3.4-3.6 ppm.
-
Methine Proton (isopropyl): A septet around δ 3.6-3.8 ppm.
-
Methyl Protons (isopropyl): Two doublets around δ 1.1-1.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 115-150 ppm, with large C-F coupling constants for the carbons directly bonded to fluorine.
-
Methine Carbon (-CH-OH): A signal around δ 75-80 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Methine Carbon (isopropyl): A signal around δ 70-75 ppm.
-
Methyl Carbons (isopropyl): Signals around δ 20-25 ppm.
Infrared (IR) Spectroscopy
Expected Key Absorptions:
-
O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
C-O Stretch (alcohol and ether): Bands in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 216.
-
Key Fragments: Loss of the isopropoxy group, loss of water, and fragmentation of the difluorophenyl ring are expected to be prominent fragmentation pathways.
Figure 3: A typical workflow for the structural characterization of a novel organic compound.
Synthesis Outline
A plausible synthetic route to 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol could involve the following steps, based on known organic chemistry transformations.[14][15][16]
-
Starting Material: 3,4-Difluoroacetophenone.
-
α-Bromination: Reaction with a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.
-
Nucleophilic Substitution: Reaction of the α-bromo ketone with sodium isopropoxide to introduce the isopropoxy group, yielding 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-one.
-
Reduction: Reduction of the ketone to the secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) to afford the final product.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. While experimental data is currently scarce, the predicted properties and outlined experimental protocols offer a robust starting point for researchers. The unique combination of a difluorinated aromatic ring and a secondary alcohol with an ether linkage makes this compound a person of interest for further investigation in various scientific disciplines. The methodologies and insights presented herein are intended to facilitate safe handling, effective experimental design, and a deeper understanding of this novel chemical entity.
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